molecular formula C15H18N2O2 B043019 Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate CAS No. 357670-16-7

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Cat. No.: B043019
CAS No.: 357670-16-7
M. Wt: 258.32 g/mol
InChI Key: BOIQTFCTVKFARG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Research

Synthesis and Evaluation of Ligands for D2-like Receptors Research on arylcycloalkylamines, exemplified in several antipsychotic agents, indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The study explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D2-like receptors. This research underscores the importance of composite structure in determining selectivity and potency at these receptors, which could relate to the broader field of chemical synthesis and evaluation for various scientific applications (Sikazwe et al., 2009).

Applications in Analytical Methods

Analytical Methods Used in Determining Antioxidant Activity The study of antioxidants is significant across various fields, from food engineering to medicine. A critical presentation of tests used to determine antioxidant activity, including their detection mechanism, applicability, advantages, and disadvantages, provides a comprehensive overview of methodologies that could be applied in researching compounds like Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. These methods are crucial for understanding the compound's potential antioxidant properties or interactions with other substances in a scientific context (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQTFCTVKFARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377442
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357670-16-7
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and ethyl isonipecotate.
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Synthesis routes and methods II

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